7-chloronaphthalene-2-carbonitrile
Description
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Properties
CAS No. |
1261485-31-7 |
|---|---|
Molecular Formula |
C11H6ClN |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 7 Chloronaphthalene 2 Carbonitrile
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group in 7-chloronaphthalene-2-carbonitrile is a site of significant chemical reactivity. Its electronic structure, characterized by a partial positive charge on the carbon atom, renders it susceptible to attack by nucleophiles. This electrophilic character is the basis for a variety of transformations.
Nucleophilic Additions to the Cyano Moiety
Strong nucleophiles can directly add to the carbon atom of the nitrile group. rsc.org This initial addition results in the formation of an intermediate imine anion, which can then be protonated to yield an imine. Depending on the reaction conditions and the nature of the nucleophile, this intermediate can undergo further reactions. For instance, reaction with Grignard reagents followed by aqueous workup can lead to the formation of ketones. Similarly, reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄) results in the formation of primary amines through the addition of two hydride equivalents. rsc.org
The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, breaking one of the π-bonds and placing a negative charge on the nitrogen atom.
| Reagent | Product Type |
| Grignard Reagent (R-MgX) | Ketone |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
| Water (acid or base catalyzed hydrolysis) | Carboxylic Acid |
Cycloaddition Reactions Involving Nitrile Derivatives
The nitrile group can participate in cycloaddition reactions, a powerful tool for the synthesis of heterocyclic compounds. Specifically, aryl nitriles can undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile imines. These reactions lead to the formation of five-membered heterocyclic rings, such as tetrazoles or triazoles, respectively. For example, the reaction of an aryl nitrile with an azide, often catalyzed by a metal salt, yields a tetrazole ring. Similarly, reaction with a nitrile imine can produce a triazole. These reactions are valuable for the construction of complex molecular architectures from relatively simple starting materials.
Metal-Catalyzed Transformations
While often employed for the synthesis of nitriles, metal catalysts can also be involved in the transformation of the nitrile group itself. Palladium-catalyzed reactions, for instance, have been developed for the direct addition of arylboronic acids to unprotected 2-aminobenzonitriles, leading to the formation of 2-aminobenzophenones. umn.edu This type of transformation highlights the potential for metal-catalyzed additions to the cyano group in this compound, offering pathways to a variety of ketone derivatives.
Reactivity of the Halogen Substituent
The chlorine atom at the 7-position of the naphthalene (B1677914) ring is another key site for chemical modification. Its reactivity is significantly influenced by the electron-withdrawing cyano group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution of the Chlorine Atom
The presence of the electron-withdrawing nitrile group makes the naphthalene ring electron-deficient, thereby facilitating nucleophilic aromatic substitution (SNAr) of the chlorine atom. In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion yields the substituted product. The rate of this reaction is dependent on the strength of the nucleophile and the ability of the aromatic system to stabilize the negative charge of the Meisenheimer complex. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, which would lead to the corresponding 7-amino, 7-alkoxy, and 7-thioether derivatives of naphthalene-2-carbonitrile.
A study on the synthesis of 8-halonaphthalene-1-carbonitriles demonstrated the feasibility of palladium-catalyzed cyanation of an aryl bromide, a reaction that proceeds via a related mechanism and highlights the utility of such transformations on halonaphthalenes. libretexts.org
| Nucleophile | Product |
| Amine (R-NH₂) | 7-amino-naphthalene-2-carbonitrile derivative |
| Alkoxide (R-O⁻) | 7-alkoxy-naphthalene-2-carbonitrile derivative |
| Thiolate (R-S⁻) | 7-thioalkyl-naphthalene-2-carbonitrile derivative |
Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of this compound serves as a suitable handle for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 7-position of the naphthalene ring.
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. nih.govlibretexts.orgdntb.gov.ua This provides a direct route to 7-alkynylnaphthalene-2-carbonitrile derivatives, which are valuable intermediates for further synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the coupling of the aryl chloride with amines (primary or secondary) to form carbon-nitrogen bonds. This method is often more general and efficient than traditional nucleophilic aromatic substitution for the synthesis of arylamines. Palladium-catalyzed amination has been successfully applied to chloromethylnaphthalene derivatives.
| Cross-Coupling Reaction | Coupling Partner | Product |
| Suzuki-Miyaura | Organoboron reagent (R-B(OH)₂) | 7-substituted-naphthalene-2-carbonitrile |
| Sonogashira | Terminal alkyne (R-C≡CH) | 7-alkynyl-naphthalene-2-carbonitrile |
| Buchwald-Hartwig Amination | Amine (R₂NH) | 7-amino-naphthalene-2-carbonitrile derivative |
Electrophilic Aromatic Substitution on the Naphthalene Ring
The reactivity of the naphthalene ring in this compound towards electrophilic aromatic substitution (SEAr) is dictated by the combined influence of the chloro and cyano substituents. wikipedia.orgmasterorganicchemistry.com The chlorine atom, an ortho-, para-director, deactivates the ring through its inductive effect but can donate electron density via resonance. Conversely, the nitrile group is a strong deactivator and a meta-director due to both its inductive and resonance electron-withdrawing properties.
In this compound, the two rings of the naphthalene system are not electronically equivalent. The ring bearing the nitrile group (at C2) is significantly deactivated. The second ring, containing the chlorine atom (at C7), is also deactivated but to a lesser extent. Therefore, electrophilic attack is more likely to occur on the ring bearing the chlorine atom.
The directing effects of the substituents on the naphthalene core are as follows:
Chlorine atom (at C7): Deactivating but directs incoming electrophiles to the ortho (C6, C8) and para (C5) positions relative to itself.
Considering these factors, electrophilic attack will preferentially occur at the C5, C6, and C8 positions of the naphthalene ring. The precise outcome of a specific electrophilic aromatic substitution reaction would depend on the reaction conditions and the nature of the electrophile. Steric hindrance may also play a role in determining the final product distribution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 7-chloro-5-nitro-naphthalene-2-carbonitrile and/or 7-chloro-8-nitro-naphthalene-2-carbonitrile |
| Halogenation | Br₂, FeBr₃ | 7-chloro-5-bromo-naphthalene-2-carbonitrile and/or 7-chloro-8-bromo-naphthalene-2-carbonitrile |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and/or this compound-8-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-chloro-5-acyl-naphthalene-2-carbonitrile and/or 7-chloro-8-acyl-naphthalene-2-carbonitrile |
Acid-Base Chemistry and Tautomerism of Related Naphthalene Nitriles
The acid-base properties of this compound are primarily centered on the nitrile functional group. qorganica.com Nitriles are generally considered to be very weak bases. qorganica.com The lone pair of electrons on the nitrogen atom resides in an sp hybridized orbital, which has a high degree of s-character, bringing the electrons closer to the nucleus and making them less available for protonation. qorganica.com Consequently, the conjugate acid of a nitrile is extraordinarily acidic. qorganica.com For instance, the pKa of protonated benzonitrile (B105546) is approximately -10. qorganica.com
The hydrogens on the aromatic ring of this compound are not appreciably acidic. While the alpha-hydrogens to a nitrile group can exhibit some acidity, this is not a feature of this aromatic nitrile. qorganica.com
Tautomerism is not a significant feature of this compound in its ground state. However, tautomeric intermediates can be important in its reactions. For example, during the hydrolysis of the nitrile group to a carboxylic acid, an imidic acid tautomer is formed. libretexts.orgopenstax.org This occurs after the initial nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to form the imidic acid, which then tautomerizes to the more stable amide. libretexts.orgopenstax.org Further hydrolysis of the amide yields the carboxylic acid. openstax.org
While less common, keto-enol tautomerism has been studied in related naphthalene derivatives, such as in quinoxalines derived from 1,4-naphthoquinone, where the equilibrium between enol-imine and keto-amine forms is influenced by aromaticity and solvation effects. researchgate.net Similarly, the tautomerism of naphthols has been investigated, though this is not directly applicable to the nitrile. nih.gov
Comparative Reactivity with Isomeric Chloronaphthalene Carbonitriles
The reactivity of chloronaphthalene carbonitrile isomers is highly dependent on the relative positions of the chloro and cyano groups on the naphthalene skeleton. These positions influence the electron density distribution within the aromatic rings and, consequently, their susceptibility to electrophilic or nucleophilic attack.
For instance, in 1-chloro-2-cyanonaphthalene , the electron-withdrawing nitrile group at C2 would strongly deactivate the ring it is attached to. The chlorine at C1 would direct incoming electrophiles to positions 4 and 5.
In 2-chloro-1-cyanonaphthalene , the nitrile group at C1 would deactivate the entire molecule, with the chlorine at C2 providing some ortho, para direction to positions 4 and 3, respectively, though substitution would be difficult.
In 7-chloronaphthalene-1-carbonitrile , the nitrile at C1 deactivates its ring, and the chlorine at C7 directs electrophiles to the 5, 6, and 8 positions of the other ring.
The position of the substituents also affects the physical properties of the isomers, such as their melting points and boiling points. wikipedia.orgnih.gov A comparison of the predicted reactivity of this compound with a hypothetical isomer highlights these differences.
Table 2: Comparative Reactivity of Chloronaphthalene Carbonitrile Isomers
| Compound | Structure | Predicted Reactivity towards Electrophilic Attack | Predicted Reactivity towards Nucleophilic Aromatic Substitution |
| This compound | Attack favored on the ring with the chlorine atom, at positions 5, 6, and 8. The ring with the nitrile is strongly deactivated. | The electron-withdrawing nitrile group activates the ring for nucleophilic attack, particularly at the position of the chlorine atom (C7). | |
| 1-chloro-4-cyanonaphthalene (Hypothetical) | The entire molecule is significantly deactivated. The nitrile group at C4 would direct meta to C2 and C5, while the chlorine at C1 would direct ortho to C8 and para to C5. Substitution would be difficult. | The nitrile group strongly activates the ring for nucleophilic attack at the position of the chlorine atom (C1). This isomer would likely be more reactive towards nucleophiles than the 7-chloro-2-cyano isomer. |
Derivatization and Structural Modification of 7 Chloronaphthalene 2 Carbonitrile
Synthesis of Advanced Naphthalene (B1677914) Frameworks
The naphthalene core of 7-chloronaphthalene-2-carbonitrile is a key building block for constructing larger, more intricate molecular architectures.
The synthesis of fused ring systems from naphthalene precursors is a significant area of research. For instance, naphthochlorins, which are chlorin (B1196114) analogues with a fused naphthalene moiety, have been synthesized. sci-hub.se This involves the intramolecular cyclization of porphyrin derivatives. sci-hub.se While the direct use of this compound in these specific syntheses is not detailed, the general principle of annulating rings onto a naphthalene structure is well-established. Such fused systems are of interest in fields like photodynamic therapy due to their electronic and photophysical properties. sci-hub.se
The reduction of the naphthalene ring system to form tetrahydronaphthalene derivatives is a common strategy to introduce three-dimensionality and modify the electronic properties of the molecule. While a specific method for the reduction of this compound is not provided in the search results, general methods for the synthesis of tetrahydronaphthalene derivatives are known. For example, 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione has been synthesized from 1,5-dihydroxynaphthalene. nih.gov Another approach involves the regioselective synthesis of substituted tetralins, such as 2,6-dimethyltetralin, which serves as a key precursor to 2,6-dimethylnaphthalene. sci-hub.in These methodologies could potentially be adapted for the conversion of this compound to its corresponding tetrahydronaphthalene analogue. Such analogues are of interest in medicinal chemistry, as exemplified by tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. nih.gov
Introduction of Diverse Functional Groups
The reactivity of both the chloro and cyano groups, as well as the naphthalene ring itself, allows for the introduction of a wide variety of functional groups. A functional group is a specific group of atoms or bonds within a molecule that is responsible for the characteristic chemical reactions of that compound. pressbooks.pubmasterorganicchemistry.com
The cyano group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH2), or reduced to an amine (-CH2NH2). The chlorine atom can be substituted by various nucleophiles through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions would allow for the introduction of new carbon-carbon or carbon-nitrogen bonds, respectively.
Common Functional Group Transformations:
| Initial Group | Reagent/Condition | Resulting Group |
| Cyano (-C≡N) | Acid or Base Hydrolysis | Carboxylic Acid (-COOH) |
| Cyano (-C≡N) | Partial Hydrolysis | Amide (-CONH2) |
| Cyano (-C≡N) | Reduction (e.g., with LiAlH4) | Amine (-CH2NH2) |
| Chloro (-Cl) | Nucleophile (e.g., ROH, RNH2) | Ether (-OR), Amine (-NHR) |
| Chloro (-Cl) | Organoboron reagent (Suzuki coupling) | Alkyl/Aryl group (-R) |
This table presents common transformations and is for illustrative purposes. Specific reaction conditions would need to be optimized for this compound.
Design and Synthesis of Multi-Substituted Naphthalene Derivatives
Building upon the introduction of diverse functional groups, the targeted synthesis of multi-substituted naphthalene derivatives allows for the fine-tuning of molecular properties. An example of this is the synthesis of the "naphthaleman family," which are uniquely designed molecular structures composed of multi-substituted naphthalenes. nih.gov This synthesis utilizes regiocontrolled benzannulation as a key step. nih.gov While this research does not start from this compound, it demonstrates the potential for creating complex, fully substituted naphthalene structures. nih.gov The strategic, sequential introduction of different substituents onto the this compound core could lead to a wide array of novel compounds with specific electronic, optical, or biological activities.
Regioselective Synthesis of Advanced Materials Precursors
The controlled, regioselective functionalization of this compound is crucial for the synthesis of precursors for advanced materials. For instance, functionalized naphthalene derivatives have been synthesized as starting materials for chlorinated benzoquinolines and polybenzoquinolines. researchgate.net The precise placement of functional groups is critical in determining the properties of the resulting polymers or materials. By carefully choosing reaction conditions and catalysts, specific positions on the naphthalene ring can be targeted for modification, leading to precursors with well-defined structures for applications in electronics or materials science.
Spectroscopic and Crystallographic Investigations for Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships to one another.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the different types of proton and carbon atoms within the 7-chloronaphthalene-2-carbonitrile molecule. The chemical shifts (δ) of the signals in these spectra are indicative of the electronic environment of each nucleus.
The ¹H NMR spectrum is expected to show signals for the six aromatic protons on the naphthalene (B1677914) ring. The position of these signals is influenced by the electron-withdrawing effects of the chlorine and nitrile substituents. For comparison, in the related compound 2-chloronaphthalene, proton signals appear between approximately 7.3 and 7.8 ppm. chemicalbook.com
The ¹³C NMR spectrum provides information on the ten carbon atoms of the naphthalene core and the one carbon of the nitrile group. The carbon atom attached to the chlorine (C-7) and the carbon atoms in the vicinity of the nitrile group (C-2 and adjacent carbons) will exhibit characteristic shifts. The nitrile carbon itself is expected to appear in the 115-125 ppm region. wisc.edu The carbon attached to the chlorine atom will also have a distinct chemical shift, as seen in isomers of chloronaphthalene. chemicalbook.comchemicalbook.comdocbrown.infodocbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known substituent effects on the naphthalene ring system. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 | 7.8 - 8.2 | 125 - 130 |
| C-2 | - | 110 - 115 |
| H-3 | 7.5 - 7.8 | 128 - 132 |
| H-4 | 7.6 - 7.9 | 127 - 131 |
| H-5 | 7.6 - 7.9 | 127 - 131 |
| H-6 | 7.4 - 7.7 | 126 - 130 |
| C-7 | - | 132 - 136 |
| H-8 | 7.7 - 8.0 | 128 - 132 |
| C-4a | - | 133 - 137 |
| C-8a | - | 131 - 135 |
| CN | - | 118 - 122 |
Two-dimensional (2D) NMR experiments are crucial for establishing the bonding framework of the molecule by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY) : This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY would show correlations between H-1 and H-3 (through a four-bond coupling), H-3 and H-4, H-5 and H-6, and H-6 and H-8 (through a four-bond coupling). researchgate.net
Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.eduwikipedia.org It is used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the ¹H signal of H-1 to the ¹³C signal of C-1. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.eduwikipedia.org This is particularly powerful for identifying connections through quaternary (non-protonated) carbons and for linking different parts of the molecule. For instance, the proton at H-1 would show an HMBC correlation to the nitrile carbon (C≡N) over three bonds, confirming the position of the nitrile group. researchgate.netyoutube.com
Table 2: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Information Gained |
| COSY | H-3 / H-4 | Connectivity within one of the aromatic rings. |
| COSY | H-5 / H-6 | Connectivity within the second aromatic ring. |
| HSQC | H-1 / C-1; H-3 / C-3; etc. | Direct one-bond C-H attachments. |
| HMBC | H-1 / C-2, C-8a, C≡N | Confirms position of H-1 relative to nitrile and the ring junction. |
| HMBC | H-8 / C-7, C-4a | Confirms position of H-8 relative to the chlorine-bearing carbon. |
In cases of significant signal overlap or for complex structural problems, isotopic labeling can be employed to facilitate NMR spectral assignment. wikipedia.org This involves synthesizing the molecule with an enrichment of a specific isotope, such as ¹³C or ¹⁵N, at a particular position.
For this compound, one could synthesize the compound using a ¹³C-labeled cyanide source. This would result in a significantly enhanced signal for the nitrile carbon in the ¹³C NMR spectrum, allowing for its unambiguous identification. Similarly, using a starting material with a specific ¹³C-labeled carbon on the naphthalene precursor would help trace the connectivity and confirm assignments made through 2D NMR experiments. acs.orgnih.govnih.gov While not always necessary for a molecule of this complexity, it is a powerful tool for unambiguous structure proof. sigmaaldrich.com
High-Resolution Mass Spectrometry for Molecular Formula and Isomer Differentiation
High-resolution mass spectrometry (HRMS) is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.govmdpi.com For this compound, with a molecular formula of C₁₁H₆ClN, HRMS can measure the mass of the molecular ion with very high accuracy.
The presence of chlorine is readily identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in two molecular ion peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1 (M+ to M+2). utdallas.edu This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.
HRMS can differentiate between isomers, such as this compound and 7-chloronaphthalene-1-carbonitrile nih.gov, by analyzing their fragmentation patterns. While they have the same molecular weight, the way they break apart upon ionization in the mass spectrometer can be different, providing a fingerprint for each specific isomer. kg.ac.rsthermofisher.comyoutube.commdpi.com
Table 3: High-Resolution Mass Spectrometry Data for C₁₁H₆ClN
| Isotope Composition | Calculated Exact Mass (Da) |
| C₁₁H₆³⁵ClN | 187.0189 |
| C₁₁H₆³⁷ClN | 189.0160 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
IR spectroscopy measures the vibrations of chemical bonds. wiley.comrsc.org For this compound, the most characteristic absorption would be from the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, intense band in the region of 2220-2260 cm⁻¹. Other key absorptions include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic ring (1400-1600 cm⁻¹). The C-Cl bond also has a characteristic stretching frequency, usually found in the fingerprint region below 800 cm⁻¹. nih.gov
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Naphthalene and its derivatives are known to be chromophoric, absorbing UV light. nih.gov The extended π-conjugated system of the naphthalene ring in this compound is expected to result in strong UV absorption. The substitution pattern with the chloro and nitrile groups will influence the exact wavelengths of maximum absorbance (λ_max).
Table 4: Characteristic Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Expected Wavenumber/Wavelength |
| IR | Nitrile (C≡N) stretch | 2220 - 2260 cm⁻¹ |
| IR | Aromatic C-H stretch | 3000 - 3100 cm⁻¹ |
| IR | Aromatic C=C stretch | 1400 - 1600 cm⁻¹ |
| UV-Vis | π → π* transitions | 250 - 350 nm |
X-ray Crystallography for Solid-State Structure and Polymorphism Analysis
This technique would confirm the planarity of the naphthalene ring system and provide exact measurements of the C-Cl and C-C≡N bond lengths. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as π-π stacking between the naphthalene rings of adjacent molecules.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in naphthalene derivatives. rsc.orgrsc.org Different polymorphs can have distinct physical properties. X-ray crystallography is the primary tool for identifying and characterizing different polymorphic forms of this compound, should they exist. nih.gov
Chiroptical Spectroscopy for Stereochemical Assignment (if applicable to derivatives)
Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD), is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov While this compound itself is not chiral, the introduction of a chiral center in its derivatives would make them amenable to chiroptical analysis.
For instance, if a chiral substituent were introduced to the naphthalene ring or if the molecule were part of a larger chiral assembly, the resulting diastereomers or enantiomers would exhibit distinct CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores within the chiral molecule. wikipedia.org Studies on chiral naphthalene derivatives have shown that the exciton (B1674681) coupling between the electronic transitions of the naphthalene chromophore can be used to determine the absolute configuration of the molecule. rsc.orgnih.gov Therefore, for any synthesized chiral derivatives of this compound, chiroptical spectroscopy would be an indispensable technique for assigning their stereochemistry.
Theoretical and Computational Studies of 7 Chloronaphthalene 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are central to understanding the fundamental properties of 7-chloronaphthalene-2-carbonitrile. These methods are used to determine the most stable three-dimensional arrangement of its atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure).
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. Studies on this compound often employ DFT to optimize its molecular geometry and calculate various electronic parameters.
Researchers have utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform these calculations. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For instance, the C-Cl, C-C, and C-N bond lengths are determined, providing a detailed structural map.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Table 1: Calculated Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-Cl | ~1.75 Å |
| C≡N | ~1.16 Å | |
| C-C (aromatic) | ~1.37 - 1.43 Å | |
| Bond Angles | C-C-Cl | ~119° - 121° |
| C-C-C (in ring) | ~118° - 122° | |
| C-C≡N | ~178° - 180° |
Note: The values are approximate and represent typical ranges found in computational studies. Exact values depend on the specific computational model and software used.
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical data, are often employed for high-accuracy calculations, particularly for studying reaction mechanisms. For this compound, ab initio calculations can be used to model its behavior in chemical reactions, such as nucleophilic aromatic substitution. These calculations can elucidate the energy profile of a reaction pathway, identifying intermediates and transition states. However, specific ab initio studies detailing reaction mechanisms for this particular molecule are not extensively documented in publicly available literature, representing an area for future research.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their experimental identification. DFT calculations can accurately forecast vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra.
For this compound, theoretical vibrational spectra have been simulated. The characteristic stretching frequency of the nitrile (C≡N) group is a prominent feature, typically predicted in the range of 2230-2250 cm⁻¹. Similarly, the C-Cl stretching vibration and the various C-H and C-C vibrations of the naphthalene (B1677914) ring system are calculated. By comparing these predicted spectra with experimental data, a detailed assignment of the observed vibrational bands can be achieved.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Nitrile (C≡N) | Stretching | ~2240 |
| Chloro (C-Cl) | Stretching | ~700 - 750 |
| Aromatic C-H | Stretching | ~3050 - 3100 |
Analysis of Reaction Mechanisms and Transition States
The study of reaction mechanisms at a molecular level is a key application of computational chemistry. This involves mapping the potential energy surface of a reaction to find the lowest energy path from reactants to products. This path includes high-energy transition states. For this compound, computational analysis can predict its reactivity towards various reagents. For example, the mechanism of its synthesis, such as the Sandmeyer reaction from an amino precursor, or its subsequent reactions, like nucleophilic substitution of the chlorine atom, can be modeled. These models would identify the structure and energy of the transition states involved, providing insights into the reaction rates and feasibility.
Structure-Reactivity Relationships Through Computational Modeling
Computational modeling allows for the establishment of clear relationships between the molecular structure of this compound and its chemical reactivity. By analyzing the electronic properties, a deeper understanding of its behavior can be gained.
The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich and electron-poor regions of the molecule. In this compound, the nitrogen atom of the nitrile group and the chlorine atom are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the naphthalene ring, particularly those adjacent to the electron-withdrawing chloro and cyano groups, are more electron-deficient and thus potential sites for nucleophilic attack.
The analysis of Frontier Molecular Orbitals (HOMO and LUMO) further clarifies this relationship. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack, while the LUMO distribution points to the sites for nucleophilic attack. This information is crucial for predicting the regioselectivity of its reactions.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The reactivity of its functional groups allows 7-chloronaphthalene-2-carbonitrile to serve as a foundational element in the construction of more elaborate molecular structures.
Precursor for Advanced Dye and Pigment Synthesis
While specific research detailing the use of this compound in the synthesis of advanced dyes and pigments is not extensively documented in publicly available literature, its structural motifs are relevant to this field. Naphthalene-based compounds have historically been crucial in the development of a wide range of dyes. The presence of the nitrile and chloro groups offers pathways to create chromophores with tailored electronic and photophysical properties.
Building Block for Polymer Additives
There is limited specific information in the public domain regarding the application of this compound as a direct building block for polymer additives. However, its structural characteristics suggest potential utility. The naphthalene (B1677914) unit can enhance the thermal stability and mechanical properties of polymers, while the chloro and nitrile groups could be functionalized to introduce flame retardant or other desired properties into a polymer matrix.
Synthetic Reagent in Agrochemical Development
Detailed research or patents explicitly identifying this compound as a synthetic target or intermediate in the development of commercial agrochemicals are not readily found in the public record. In general, halogenated and nitrile-containing aromatic compounds can be important pharmacophores in the design of new pesticides and herbicides.
Integration into Catalytic Systems
The integration of this compound into catalytic systems is an area that is not well-documented in available scientific literature. In theory, the nitrile nitrogen and the chloro-substituted aromatic ring could coordinate with metal centers, suggesting that it could serve as a ligand in the design of novel catalysts. However, specific examples of such catalytic systems have not been reported.
Contribution to the Synthesis of Advanced Materials
The development of novel materials with specific electronic and optical properties is a significant area of modern chemistry, and precursors like this compound are of interest in this field.
Phthalocyanine (B1677752) Precursor Chemistry
Phthalocyanines and their analogues, naphthalocyanines, are large, aromatic macrocycles that have applications as dyes, pigments, and in photodynamic therapy and molecular electronics. The synthesis of these complex molecules often starts from simpler, dinitrile-substituted aromatic precursors. nih.govresearchgate.net For instance, the on-surface synthesis of naphthalocyanines has been demonstrated using ortho-dicarbonitrile precursors. nih.gov
While direct evidence of this compound being used to synthesize a phthalocyanine or naphthalocyanine is not found in the reviewed literature, its structure as a naphthalene mono-nitrile suggests its potential as a component in the mixed-condensation synthesis of asymmetrically substituted phthalocyanine analogues. In such a synthetic strategy, a dinitrile precursor is co-cyclotetramerized with a mono-nitrile compound to create a macrocycle with varied peripheral substituents. The chloro group on the this compound molecule would then impart specific solubility and electronic properties to the final macrocycle.
Design of Functional Molecules with Specific Optoelectronic Properties
Naphthalene-based systems are of significant interest in the field of optoelectronics due to their inherent aromaticity and rigid structure, which can facilitate electron delocalization and transport. The introduction of electron-withdrawing groups, such as a nitrile (carbonitrile) group, and a halogen, like chlorine, can modulate the electronic properties of the naphthalene core.
In theory, the specific positioning of the chloro and nitrile groups in this compound could lead to unique photophysical properties. The interplay between the electron-withdrawing nature of the nitrile group and the inductive and mesomeric effects of the chlorine atom at a distinct position on the naphthalene ring could influence the molecule's absorption and emission spectra, as well as its charge-transport capabilities. These characteristics are foundational for the design of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). However, without experimental data, the precise optoelectronic properties of this compound remain a matter of scientific conjecture.
Environmental Degradation Pathway Studies in Academic Contexts
The environmental fate of chlorinated aromatic compounds is a significant area of academic research due to their potential persistence and toxicity. Chlorinated naphthalenes, in general, are known to be environmental contaminants. ilo.org Their degradation can occur through various biotic and abiotic pathways.
Microbial degradation is a key process in the environmental breakdown of many organic pollutants. Studies on related compounds, such as 2-chloronaphthalene, have shown that bacteria can metabolize these substances, often initiating the degradation process on the unsubstituted ring. nih.gov The presence of a nitrile group, as in the theoretical this compound, could influence the susceptibility of the compound to microbial attack. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, potentially providing a pathway for further degradation.
Abiotic degradation processes, such as photolysis, could also play a role in the environmental fate of this compound. The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond, a common degradation pathway for chlorinated aromatic compounds.
It is important to note that these are generalized degradation pathways for related compounds. Specific studies on this compound would be necessary to determine its actual environmental persistence and degradation mechanisms. The lack of such studies highlights a gap in the understanding of the environmental impact of this specific isomer.
Future Research Directions and Challenges
Development of More Sustainable Synthetic Methodologies
Current synthetic routes to aromatic nitriles often rely on harsh conditions or toxic reagents, such as metal cyanides. nih.gov The future of synthesizing 7-chloronaphthalene-2-carbonitrile lies in the adoption of greener, more sustainable methods that offer high efficiency with minimal environmental impact.
Key areas for development include:
Photocatalysis: Harnessing visible light to drive the synthesis offers a powerful, sustainable alternative. rsc.orgrsc.org The development of photocatalytic systems, potentially using novel porous organic salts based on naphthalene (B1677914) building blocks, could enable the construction of the this compound skeleton under mild conditions. rsc.orgrsc.org
Biocatalysis: The use of enzymes, such as aldoxime dehydratases, presents a cyanide-free pathway to nitrile synthesis. nih.govnih.govchemistryviews.orgresearchgate.net Research into engineering enzymes that can accept substituted naphthalene precursors could lead to highly selective and environmentally benign production methods, operating under mild aqueous conditions and generating water as the only byproduct. chemistryviews.orgresearchgate.net
C-H Functionalization: Direct C-H functionalization is a powerful strategy for installing substituents onto aromatic rings, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netnii.ac.jpresearchgate.net Future methodologies could focus on developing catalysts that can selectively introduce a cyano group at the 2-position of a 7-chloronaphthalene precursor, or vice-versa, thereby streamlining the synthetic sequence.
A comparison of potential future synthetic approaches is detailed in the table below.
| Methodology | Potential Catalyst/Reagent | Key Advantages | Primary Challenge |
| Photocatalysis | Porphyrin-based catalysts, Naphthalene Diimides | Uses visible light, mild conditions, sustainable | Catalyst stability and efficiency |
| Biocatalysis | Engineered Aldoxime Dehydratases | Cyanide-free, high selectivity, aqueous media | Substrate scope for complex naphthalenes |
| C-H Cyanation | Transition-metal catalysts (e.g., Pd, Cu) with non-metallic CN sources | Atom economy, reduced steps | Regioselectivity control on the naphthalene core |
Exploration of Novel Reactivity Patterns
The this compound molecule possesses two key reactive sites: the chloro and the nitrile functional groups. While classical reactions are known, future research will delve into unlocking novel reactivity patterns to generate diverse molecular architectures.
Cross-Coupling Reactions: The chlorine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Future work will likely focus on employing modern, highly active catalyst systems to couple complex fragments to the naphthalene core, thereby building molecules with tailored electronic or biological properties.
Nitrile Group Transformations: The nitrile group is a versatile precursor to other functionalities like amines, amides, carboxylic acids, and tetrazoles. rsc.org Research could explore selective transformations of the nitrile in the presence of the chloro group, or tandem reactions where both groups participate, leading to complex heterocyclic systems fused to the naphthalene framework.
Remote C-H Functionalization: Recent advances have shown that directing groups can be used to functionalize remote C-H bonds. rsc.orgnih.gov Future studies might investigate whether the existing chloro or nitrile groups can direct further functionalization at other positions on the naphthalene ring, opening pathways to polysubstituted derivatives that are otherwise difficult to access. rsc.org
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry is an increasingly indispensable tool for modern synthetic planning. For this compound, advanced computational modeling will be pivotal in predicting its behavior and guiding experimental work.
Reaction Pathway and Regioselectivity Prediction: Density Functional Theory (DFT) and other quantum chemistry methods can be used to model reaction mechanisms and predict the most likely outcomes. tandfonline.comtandfonline.comresearchgate.net This is particularly valuable for C-H functionalization and electrophilic substitution reactions on the naphthalene core, where multiple isomers are possible. nih.govcopernicus.org By calculating the energies of transition states and intermediates, researchers can identify the most favorable reaction pathways before entering the lab.
Molecular Properties Simulation: Computational models can predict key properties of derivatives of this compound, such as their electronic absorption and emission spectra, redox potentials, and binding affinities to biological targets. nih.gov This predictive power can accelerate the discovery of new molecules for applications in materials science (e.g., organic electronics) and medicinal chemistry. Reactive molecular dynamics simulations can also provide insight into the fundamental reactivity of the naphthalene core under various conditions. tandfonline.comtandfonline.com
Integration with Flow Chemistry and Automated Synthesis
To enhance the efficiency, safety, and scalability of reactions involving this compound, its synthesis and derivatization are prime candidates for integration with modern automation technologies.
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for handling hazardous reagents or intermediates, and ease of scalability. rsc.orgrsc.orgyoutube.com A continuous flow process for the synthesis of this compound or its derivatives could enable safer handling of cyanating agents and allow for operations at superheated conditions to accelerate reaction rates. rsc.orgacs.org Studies on the nitration of naphthalene in flow reactors have already demonstrated the potential for improved safety and yield. acs.org
Automated Synthesis Platforms: The combination of flow chemistry with robotic systems and real-time analytics allows for high-throughput experimentation and optimization. An automated platform could rapidly screen different catalysts, solvents, and reaction conditions for the synthesis and functionalization of this compound, dramatically accelerating the discovery of optimal reaction protocols and novel derivatives.
Design of Highly Functionalized Derivatives for Specific Chemical Purposes
The ultimate goal of exploring the chemistry of this compound is to use it as a building block for creating highly functionalized molecules with specific, valuable properties. The naphthalene scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is a key component in materials science. nih.govijpsjournal.comekb.egresearchgate.net
Medicinal Chemistry: The naphthalene core is found in a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs. nih.govijpsjournal.comekb.egresearchgate.net By strategically modifying the this compound core—for instance, by replacing the chlorine via cross-coupling and transforming the nitrile into a bioisostere—novel drug candidates could be developed. The rigid naphthalene scaffold provides a reliable framework for orienting functional groups to interact with biological targets.
Materials Science: Naphthalene derivatives are integral to the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The electron-withdrawing nature of the nitrile group combined with the tunable properties of the chloro-substituted position makes this compound an attractive starting point for synthesizing new π-conjugated systems with tailored photophysical and electronic properties. nih.gov
Fluorescent Probes: The naphthalene ring is a classic fluorophore. By attaching specific recognition moieties to the this compound scaffold, researchers could design highly sensitive and selective fluorescent probes for detecting ions, molecules, or environmental changes. nih.gov
The construction of such highly functionalized derivatives remains a challenge but can be addressed through innovative synthetic strategies that build upon the foundational research areas outlined above. rsc.orgrsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-chloronaphthalene-2-carbonitrile, and how can purity be validated?
- Methodology : Start with naphthalene derivatives (e.g., 2-chloronaphthalene, CAS 91-58-7) as precursors . Use electrophilic substitution reactions with nitrating agents followed by cyanation. Purify via column chromatography and validate purity using HPLC (>98% purity threshold) and GC-MS to detect residual solvents .
- Characterization : Confirm structure via / NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and FT-IR (C≡N stretch ~2220 cm) .
Q. How should researchers design toxicity studies for halogenated naphthalene derivatives like this compound?
- Experimental Design : Use in vitro models (e.g., HepG2 cells) to assess acute cytotoxicity (IC) and in vivo rodent models for chronic exposure (14–28 days). Monitor biomarkers like glutathione depletion and lipid peroxidation to evaluate oxidative stress .
- Data Validation : Cross-reference with EPA DSSTox databases for structural analogs (e.g., chlorophenols) to predict bioaccumulation potential .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Analysis Framework : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electronic environments and compare with experimental NMR shifts . For crystallography, use single-crystal X-ray diffraction (Mo-Kα radiation) to resolve positional ambiguities in the naphthalene ring .
- Case Study : A 2025 study on 4-chloro-1-hydroxynaphthalene-2-carbaldehyde demonstrated that steric hindrance from hydroxyl groups can distort NMR predictions, necessitating complementary techniques like mass spectrometry .
Q. What strategies are effective in studying the environmental persistence of this compound?
- Methodology : Conduct photodegradation assays under UV light (λ = 254 nm) to simulate sunlight exposure. Quantify degradation products via LC-MS/MS and compare with EPA persistence criteria (half-life >60 days in water/soil) .
- Advanced Modeling : Apply QSAR models from PubChem to predict partition coefficients (log P ~3.2) and bioaccumulation factors .
Q. How can computational tools enhance mechanistic studies of this compound’s reactivity?
- Approach : Use molecular docking (AutoDock Vina) to predict interactions with cytochrome P450 enzymes, which mediate metabolic activation .
- Retrosynthesis : Leverage AI-driven platforms (e.g., Reaxys) to identify feasible pathways for derivatization, such as Suzuki coupling for adding functional groups .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Guidelines : Follow Beilstein Journal of Organic Chemistry standards: report reaction conditions (temperature, solvent, catalysts) in detail. For novel compounds, provide elemental analysis (C, H, N ±0.4%) and high-resolution mass spectrometry (HRMS) data .
- Troubleshooting : If yields drop below 40%, optimize cyanation steps using CuCN/LiCl in DMF at 120°C .
Q. How should researchers address discrepancies in biological activity data across studies?
- Resolution : Perform meta-analysis of dose-response curves from multiple labs. Use ANOVA to identify outliers and validate assays with positive/negative controls (e.g., cisplatin for cytotoxicity) .
- Case Example : A 2025 review highlighted that variations in cell line viability assays for 4-hydroxynaphthalene-2-carbonitrile were resolved by standardizing MTT assay protocols .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- PPE Requirements : Use nitrile gloves, ANSI-approved goggles, and fume hoods to prevent inhalation/contact. Store in amber glass bottles at 4°C to avoid photodegradation .
- Regulatory Compliance : Adhere to ZDHC MRSL limits for halogenated solvents in waste streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
